Elimination of Hydrogen-Bond Donor Capacity vs. NH-Boc Analog (CAS 173340-23-3)
The target compound (CAS 138022-03-4) possesses zero hydrogen-bond donors (HBD = 0), a direct consequence of N-methylation of the carbamate nitrogen. Its closest secondary-amine analog, tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3), retains one H-bond donor (HBD = 1) from the NH-carbamate [1]. This difference translates into a calculated topological polar surface area of 32.78 Ų for the target vs. 41.57 Ų for the NH analog — a reduction of 8.79 Ų (21.1% lower) . For medicinal chemistry campaigns, this HBD elimination is critical: the absence of a hydrogen-bond donor reduces the compound's propensity for non-specific binding to polar stationary phases during chromatography and alters predicted membrane permeability in accordance with Lipinski's and Veber's rules.
| Evidence Dimension | Hydrogen-Bond Donor Count and Topological Polar Surface Area |
|---|---|
| Target Compound Data | HBD = 0; PSA = 32.78 Ų (CAS 138022-03-4) |
| Comparator Or Baseline | HBD = 1; PSA = 41.57 Ų (CAS 173340-23-3, tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate) |
| Quantified Difference | ΔHBD = −1 (100% reduction); ΔPSA = −8.79 Ų (−21.1%) |
| Conditions | Calculated physicochemical properties; PSA computed via topological polar surface area method; HBD count per standard medicinal chemistry enumeration rules |
Why This Matters
Reducing HBD count from 1 to 0 and lowering PSA by over 8 Ų quantitatively alters chromatographic retention, predicted passive membrane permeability, and the compound's suitability for blood-brain-barrier penetrant design — factors that directly inform procurement decisions when selecting a protected intermediate for CNS-targeted library synthesis.
- [1] Molbase. tert-Butyl N-[(1-benzylpiperidin-4-yl)methyl]carbamate (CAS 173340-23-3) – HBD and PSA data. Molbase, 2025. View Source
